sodium;2-(2-hydroxyethoxy)acetate
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Overview
Description
Sodium 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C4H7NaO4. It is commonly used in various chemical and industrial applications due to its unique properties. This compound appears as a white or off-white crystalline powder and is known for its solubility in water and stability under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoethyl acetate with 2-hydroxyethoxyethanol. The reaction typically involves heating the reactants under reflux conditions in the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of sodium 2-(2-hydroxyethoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes .
Types of Reactions:
Oxidation: Sodium 2-(2-hydroxyethoxy)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Sodium 2-(2-hydroxyethoxy)acetate can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; typically in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-(2-hydroxyethoxy)acetate involves its interaction with various molecular targets. In biochemical applications, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. In chemical reactions, it serves as a nucleophile or electrophile, participating in various reaction pathways .
Comparison with Similar Compounds
- Sodium acetate
- Sodium glycolate
- Sodium lactate
Comparison: Sodium 2-(2-hydroxyethoxy)acetate is unique due to its specific structure, which includes both a hydroxyl and an ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like sodium acetate, which lacks the ether group, or sodium glycolate, which lacks the hydroxyl group .
Properties
IUPAC Name |
sodium;2-(2-hydroxyethoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQLKGSEMCNNR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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